Cas no 142451-50-1 (2-Propen-1-one,3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)tetrahydro-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]-2-furanyl]-2,4-dihydroxyphenyl]-3,4-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-3-yl]-4-hydroxyphenyl]-1-(2,4-dihydroxyphenyl)-(9CI))
![2-Propen-1-one,3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)tetrahydro-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]-2-furanyl]-2,4-dihydroxyphenyl]-3,4-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-3-yl]-4-hydroxyphenyl]-1-(2,4-dihydroxyphenyl)-(9CI) structure](https://it.kuujia.com/scimg/cas/142451-50-1x500.png)
142451-50-1 structure
Nome del prodotto:2-Propen-1-one,3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)tetrahydro-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]-2-furanyl]-2,4-dihydroxyphenyl]-3,4-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-3-yl]-4-hydroxyphenyl]-1-(2,4-dihydroxyphenyl)-(9CI)
2-Propen-1-one,3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)tetrahydro-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]-2-furanyl]-2,4-dihydroxyphenyl]-3,4-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-3-yl]-4-hydroxyphenyl]-1-(2,4-dihydroxyphenyl)-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propen-1-one,3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)tetrahydro-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]-2-furanyl]-2,4-dihydroxyphenyl]-3,4-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-3-yl]-4-hydroxyphenyl]-1-(2,4-dihydroxyphenyl)-(9CI)
- (E)-3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]oxolan-2-yl]-2,4-dihydroxyphenyl]-7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]-4-hydroxyphenyl]-1-
- 2-Propen-1-one,3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)tetrahydro-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]-2-furanyl]-2,4-
- 2-Propen-1-one,3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)tetrahydro-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]-2-furanyl]-2,4-dihydroxyphenyl]-3,4-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-
- 2-Propen-1-one, 3-(3-(4-(5-(4-(2,4-dihydroxybenzoyl)tetrahydro-5-(4-hydroxyphenyl)-3-((4-hydroxyphenyl)methyl)-2-furanyl)-2,4-dihydroxyphenyl)-3,4-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-3-yl)-4-hydroxyphenyl)-1-(2,4-dihydroxyphenyl)-
- CCRIS 5446
- Alatachalcone
- (E)-3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]oxolan-2-yl]-2,4-dihydroxyphenyl]-7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]-4-hydroxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
- 142451-50-1
-
- Inchi: InChI=1S/C60H48O15/c61-34-9-1-30(2-10-34)24-46-56(57(73)41-19-16-38(65)26-50(41)70)59(33-7-13-36(63)14-8-33)75-60(46)45-28-44(51(71)29-52(45)72)54-42-20-17-39(66)27-53(42)74-58(32-5-11-35(62)12-6-32)55(54)43-23-31(4-22-48(43)68)3-21-47(67)40-18-15-37(64)25-49(40)69/h1-23,25-29,46,54-56,58-66,68-72H,24H2/b21-3+
- Chiave InChI: BGVKMLWXPHVRBN-WSVFEZOKSA-N
- Sorrisi: OC1C=CC(CC2C(C(C3C=CC(O)=CC=3O)=O)C(C3C=CC(O)=CC=3)OC2C2=C(O)C=C(O)C(C3C4C=CC(=CC=4OC(C4C=CC(O)=CC=4)C3C3C=C(/C=C/C(C4C=CC(O)=CC=4O)=O)C=CC=3O)O)=C2)=CC=1
Proprietà calcolate
- Massa esatta: 1008.299321
- Massa monoisotopica: 1008.299321
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 75
- Conta legami ruotabili: 12
- Complessità: 1890
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 7
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 10.2
- Superficie polare topologica: 275
2-Propen-1-one,3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)tetrahydro-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]-2-furanyl]-2,4-dihydroxyphenyl]-3,4-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-3-yl]-4-hydroxyphenyl]-1-(2,4-dihydroxyphenyl)-(9CI) Letteratura correlata
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
142451-50-1 (2-Propen-1-one,3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)tetrahydro-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]-2-furanyl]-2,4-dihydroxyphenyl]-3,4-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-3-yl]-4-hydroxyphenyl]-1-(2,4-dihydroxyphenyl)-(9CI)) Prodotti correlati
- 1534734-55-8(2,2-dimethyl-3-(1,3-thiazol-2-yl)propan-1-amine)
- 1251618-83-3(1-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide)
- 2228777-77-1(1-(2-chloro-1,3-thiazol-5-yl)cyclohexan-1-amine)
- 1443309-46-3(1-(3,4-difluorophenyl)butan-2-ol)
- 93683-65-9(6-chloro-3-nitro-pyridine-2-carbonitrile)
- 1699801-33-6(5-ethoxy-N-(propan-2-yl)-1-{2-(trifluoromethyl)pyridin-4-ylmethyl}-1H-pyrazole-3-carboxamide)
- 1197821-82-1(1-(2-chloropyridine-4-carbonyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine)
- 1337703-94-2(3-(5-chloro-2-nitrophenyl)morpholine)
- 1804525-62-9(2-Amino-3-(aminomethyl)-6-iodo-5-(trifluoromethoxy)pyridine)
- 945553-91-3((R)-Afatinib)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
